6-(2-Aminoethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile
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Overview
Description
6-(2-Aminoethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound that features a pyridine ring substituted with an aminoethyl group, a trifluoromethyl group, and a carbonitrile group. The presence of the trifluoromethyl group is particularly significant as it imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Addition of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions using ethylenediamine or similar reagents.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of the corresponding aldehyde with cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
6-(2-Aminoethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The aminoethyl group can form hydrogen bonds with target proteins, while the carbonitrile group can participate in nucleophilic or electrophilic interactions.
Comparison with Similar Compounds
Similar Compounds
6-(2-Aminoethyl)pyridine-2-carbonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(Trifluoromethyl)pyridine-2-carbonitrile: Lacks the aminoethyl group, affecting its biological activity.
6-(2-Aminoethyl)-4-methylpyridine-2-carbonitrile: The methyl group replaces the trifluoromethyl group, altering its reactivity and applications.
Uniqueness
6-(2-Aminoethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various fields, including pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C9H8F3N3 |
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Molecular Weight |
215.17 g/mol |
IUPAC Name |
6-(2-aminoethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)6-3-7(1-2-13)15-8(4-6)5-14/h3-4H,1-2,13H2 |
InChI Key |
SCLAAMNUCPROOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCN)C#N)C(F)(F)F |
Origin of Product |
United States |
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